molecular formula C12H20OSi B14411862 Trimethyl[2-(4-methylphenoxy)ethyl]silane CAS No. 85814-42-2

Trimethyl[2-(4-methylphenoxy)ethyl]silane

Cat. No.: B14411862
CAS No.: 85814-42-2
M. Wt: 208.37 g/mol
InChI Key: HJZUBLKROMDOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[2-(4-methylphenoxy)ethyl]silane is an organosilicon compound with the molecular formula C12H20OSi It is characterized by the presence of a trimethylsilyl group attached to a 2-(4-methylphenoxy)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2-(4-methylphenoxy)ethyl]silane typically involves the reaction of 4-methylphenol with 2-chloroethyltrimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2-(4-methylphenoxy)ethyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of simpler silane compounds.

    Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl[2-(4-methylphenoxy)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, particularly those involving oxidative stress.

    Industry: Utilized in the production of specialty polymers and coatings, where its unique chemical properties enhance material performance.

Mechanism of Action

The mechanism by which Trimethyl[2-(4-methylphenoxy)ethyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can lead to the stabilization of reactive intermediates, modulation of enzyme activity, or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[2-(4-methoxyphenoxy)ethyl]silane
  • Trimethyl[2-(4-chlorophenoxy)ethyl]silane
  • Trimethyl[2-(4-fluorophenoxy)ethyl]silane

Uniqueness

Trimethyl[2-(4-methylphenoxy)ethyl]silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications where specific chemical interactions are required.

Properties

CAS No.

85814-42-2

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

trimethyl-[2-(4-methylphenoxy)ethyl]silane

InChI

InChI=1S/C12H20OSi/c1-11-5-7-12(8-6-11)13-9-10-14(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

HJZUBLKROMDOML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.